Ethyl 5-(2-chlorophenyl)-3aH-thieno[2,3-b]pyrrole-4-carboxylate
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Overview
Description
This compound is a derivative of thieno[2,3-b]pyrrole, which is a type of heterocyclic compound. Heterocycles are commonly found in a wide range of products, including pharmaceuticals, dyes, and polymers .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thieno[2,3-b]pyrrole core, with a 2-chlorophenyl group and an ethyl carboxylate group attached. The exact structure would need to be confirmed through techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the thieno[2,3-b]pyrrole core and the various substituents. For instance, the chlorine atom on the phenyl ring could potentially undergo nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the ethyl carboxylate group could enhance its solubility in polar solvents .Scientific Research Applications
Synthesis and Structural Analysis
Research has been conducted on the synthesis of new heterocyclic compounds, demonstrating the versatility of pyrrole derivatives in creating complex molecular structures. For instance, the synthesis and reactions of pyrrolo[1″,2″:1′,6′]pyrazino-[2′, 3′: 4, 5]thieno[2, 3-b]quinolines introduce a new fused pyrazine ring system, showing the potential for developing novel compounds with unique properties (Bakhite et al., 1995). Additionally, the structural analysis of polymorphs of similar pyrrole-3-carboxylate compounds via single crystal X-ray studies provides insights into molecular geometries and hydrogen bonding, which are crucial for understanding compound behaviors and interactions (Ramazani et al., 2019).
Electropolymerization and Material Development
The electropolymerization of N-(4′-carboxyphenyl)-2,5-di(2″-thienyl)pyrrole demonstrates the potential of pyrrole derivatives in creating stable polymer films for electronic applications. Such materials, capable of stable repetitive cycling, highlight the compound's relevance in developing advanced materials with specific electronic properties (Lengkeek et al., 2010).
Biological Activity and Agricultural Applications
The examination of thieno[2,3-d]pyrimidines for their inhibitory activities against various plant growths suggests potential agricultural applications. This research indicates the compound's role in developing herbicides or growth regulators, showcasing its importance beyond the realm of basic chemical research (Wang et al., 2010).
Antimicrobial and Anticancer Potential
Studies on novel pyrazole derivatives synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate have revealed significant antimicrobial and anticancer activity. This research opens up possibilities for the compound's use in medical science, particularly in developing new therapeutic agents (Hafez et al., 2016).
Electronic and Optical Applications
The exploration of electrochromic properties in polymers derived from thieno[3,2-b]thiophene compounds decorated with electron-deficient side groups highlights the potential of such derivatives in developing new materials for electronic and optical applications. The ability to alter color and conductivity through electrochemical processes suggests applications in smart windows, displays, and sensors (Shao et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 5-(2-chlorophenyl)-3aH-thieno[2,3-b]pyrrole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2S/c1-2-19-15(18)12-10-7-8-20-14(10)17-13(12)9-5-3-4-6-11(9)16/h3-8,10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBXJBGDZGRPGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C1C=CS2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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